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molecular formula C3H6F3N3S B1519109 1-Amino-3-(2,2,2-trifluoroethyl)thiourea CAS No. 1092300-87-2

1-Amino-3-(2,2,2-trifluoroethyl)thiourea

Cat. No. B1519109
M. Wt: 173.16 g/mol
InChI Key: PNDLMDHLOFBFTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09321756B2

Procedure details

Anhydrous hydrazine (0.634 mL, 20.20 mmol) (Sigma-Aldrich) was added to a stirring solution of 1,1,1-trifluoro-2-isothiocyanatoethane (2.85 g, 20.20 mmol) in EtOH (80 mL). The reaction was stirred at RT for 2 h. The solvent was removed in vacuo to give N-(2,2,2-trifluoroethyl)hydrazinecarbothioamide, and the material was used without purification.
Quantity
0.634 mL
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[F:3][C:4]([F:10])([F:9])[CH2:5][N:6]=[C:7]=[S:8]>CCO>[F:3][C:4]([F:10])([F:9])[CH2:5][NH:6][C:7]([NH:1][NH2:2])=[S:8]

Inputs

Step One
Name
Quantity
0.634 mL
Type
reactant
Smiles
NN
Name
Quantity
2.85 g
Type
reactant
Smiles
FC(CN=C=S)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CNC(=S)NN)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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